molecular formula C20H16O3 B5704426 2-methoxyphenyl 3-(1-naphthyl)acrylate

2-methoxyphenyl 3-(1-naphthyl)acrylate

Cat. No. B5704426
M. Wt: 304.3 g/mol
InChI Key: GMSLDDDMPPEZLN-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxyphenyl 3-(1-naphthyl)acrylate is a chemical compound that belongs to the class of acrylates. It is also known as MNPA and has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MNPA is not fully understood, but it is believed to act as a π-conjugated system that can interact with other molecules through π-π stacking interactions. This property makes it useful for applications in organic electronics and materials science.
Biochemical and Physiological Effects:
There is currently limited research on the biochemical and physiological effects of MNPA. However, it has been found to exhibit low toxicity in vitro, which suggests that it may be safe for use in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of MNPA is its excellent solubility in organic solvents, which makes it easy to handle in the laboratory. However, its synthesis method is relatively complex, which may limit its use in some applications. Additionally, more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on MNPA. One area of interest is its potential use in organic electronic devices, where it may offer advantages over other materials due to its excellent solubility and thermal stability. Another area of interest is its potential use in medicinal chemistry, where it may have applications as a drug delivery system or in the development of new therapeutic agents. Additionally, more research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

The synthesis of MNPA involves the reaction of 2-methoxyphenol and 1-naphthylacetic acid with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to MNPA by the addition of a base.

Scientific Research Applications

MNPA has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. It has been found to exhibit good thermal stability and excellent solubility in organic solvents, making it a promising candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

(2-methoxyphenyl) (E)-3-naphthalen-1-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-22-18-11-4-5-12-19(18)23-20(21)14-13-16-9-6-8-15-7-2-3-10-17(15)16/h2-14H,1H3/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSLDDDMPPEZLN-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxyphenyl (2E)-3-(naphthalen-1-yl)prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.